2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative with a molecular formula of C₁₆H₁₃N₃O₄ and a molecular weight of 311.297 g/mol . The compound features a nitro group at the para position of the phenyl ring attached to the chromene scaffold. This compound has been studied for its crystallographic behavior and synthetic utility, particularly in multicomponent reactions .
Properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-8-11-14(9-4-6-10(7-5-9)19(21)22)15-12(20)2-1-3-13(15)23-16(11)18/h4-7,14H,1-3,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCGTGJSDAJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with malononitrile and a suitable enamine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is heated to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrophenyl group can produce aniline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several significant biological activities, making it a subject of interest in various research fields:
Anticancer Activity
Research indicates that chromene derivatives, including this compound, possess anticancer properties. The mechanisms involved typically include:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin, disrupting microtubule formation essential for cell division.
- Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases.
For example, a study by Afifi et al. (2017) demonstrated that similar chromene derivatives significantly reduced cell viability in various cancer cell lines through apoptosis induction.
Antimicrobial Properties
The presence of the nitrophenyl group enhances the compound's interaction with microbial targets. Research conducted by Suvarna et al. (2017) showed that chromene derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for mitigating oxidative stress-related diseases. The antioxidant mechanism involves:
- Scavenging Reactive Oxygen Species (ROS) : Reducing oxidative damage in cells.
Study 1: Anticancer Efficacy
Afifi et al. (2017) conducted a comprehensive study evaluating the anticancer effects of several 4H-chromene derivatives. The results indicated a significant reduction in cell viability across multiple cancer cell lines, highlighting the potential of these compounds as therapeutic agents.
Study 2: Antimicrobial Activity
Suvarna et al. (2017) assessed the antimicrobial efficacy of chromene derivatives against various pathogens. Their findings suggested that these compounds could serve as effective therapeutic agents against bacterial infections.
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Afifi et al., 2017 |
| Antimicrobial | Disruption of microbial functions | Suvarna et al., 2017 |
| Antioxidant | Scavenging free radicals | Elshaflu et al., 2018 |
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Structural and Crystallographic Variations
- Conformational Flexibility: The target compound’s chromene scaffold adopts a half-boat conformation in the cyclohexyl ring, as seen in X-ray studies . In contrast, analogs like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-7-phenyl derivative () display a "V" shape in the pyran ring due to stereochemical constraints .
- Hydrogen Bonding: The monohydrate form of the 3,4-dimethoxyphenyl analog () involves water-mediated H-bonding, whereas the nitro-substituted target compound lacks such interactions, affecting solubility .
Data Tables
Table 1: Melting Points and Spectral Data
Biological Activity
2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 415.46 g/mol. The structure includes a nitrophenyl group and a chromene backbone, which are significant for its biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3 |
| Molecular Weight | 415.46 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C3=C(...) |
| InChI | InChI=1S/C23H21N5O3/c1-14... |
Anticancer Activity
Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through multiple mechanisms:
- Mechanism of Action : Chromenes disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism has been observed in various cancer cell lines, including breast and colon cancer cells .
-
Case Studies :
- Afifi et al. (2017) reported that certain chromene derivatives demonstrated potent cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
- Luque-Agudo et al. (2019) highlighted the ability of specific 4H-chromene derivatives to inhibit cell migration and invasion in metastatic cancer models.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad-spectrum Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. The nitrophenyl group is particularly noted for enhancing antimicrobial potency due to its electron-withdrawing nature.
-
Research Findings :
- A study by Suvarna et al. (2017) demonstrated that chromene derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound also displays potential in other therapeutic areas:
- Antidiabetic Effects : Some studies suggest that derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
- Anticholinesterase Activity : Research indicates potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Nitrophenyl Group | Enhances cytotoxicity |
| Tetrahydrochromene Core | Essential for anticancer activity |
| Substituents on Rings | Influence selectivity and potency |
Q & A
Q. What synthetic methodologies are most effective for preparing 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?
A one-pot multicomponent reaction involving 4-nitrophenylaldehyde, malononitrile, and cyclohexane-1,3-dione under aqueous or solvent-free conditions is widely used. Evidence from substituted chromene derivatives (e.g., 4-methylphenyl analogs) shows yields of 70–85% when catalyzed by piperidine or triethylamine at 80–100°C . Key parameters include reaction time (3–6 hours) and solvent selection (ethanol or water), with water-based synthesis offering greener alternatives .
Q. How is the crystal structure of this compound determined, and what conformational features are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic (P1) or monoclinic (C2/c) systems are common, with bond lengths (e.g., C–C = 1.45–1.52 Å) and puckering parameters (e.g., sofa conformations for fused cyclohexenone-pyran rings) being critical for stability . SHELX programs are typically used for refinement, with R factors < 0.06 indicating high precision .
Q. What spectroscopic techniques are used to characterize this compound?
- IR : Absorbance at 2180–2200 cm⁻¹ confirms the nitrile group, while 1640–1680 cm⁻¹ corresponds to carbonyl (C=O) .
- ¹H NMR : Peaks at δ 4.5–5.5 ppm (multiplet) indicate the tetrahydrochromene ring, and δ 8.1–8.3 ppm (doublet) corresponds to the 4-nitrophenyl group .
- XRD : Unit cell parameters (e.g., a = 8.59 Å, b = 8.74 Å for triclinic systems) and hydrogen-bonding networks (N–H⋯O/N motifs) are documented .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., nitro vs. methyl) influence biological activity and crystallization behavior?
The nitro group at the para position enhances electron-withdrawing effects, increasing reactivity in Michael addition steps during synthesis . Crystallographically, bulky substituents (e.g., dimethylamino) reduce packing efficiency, leading to larger unit cells (V = 3303.5 ų vs. 743.7 ų for methyl derivatives) . Biological studies on analogous chromenes suggest nitro groups improve antimicrobial activity due to enhanced electrophilicity .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, revealing nucleophilic sites at the amino group and electrophilic sites at the nitrile . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets like EAAT1 transporters, though experimental validation is required .
Q. How can data contradictions in crystallographic studies (e.g., bond length discrepancies) be resolved?
Discrepancies often arise from temperature (296 K vs. 298 K), data-to-parameter ratios (<15), or refinement software (SHELXL vs. Olex2). For example, mean C–C bond lengths vary by 0.003–0.005 Å between studies . Cross-validation with high-resolution datasets (I > 2σ) and Hirshfeld surface analysis can resolve ambiguities .
Q. What is the role of hydrogen bonding in stabilizing the crystal lattice?
Intermolecular N–H⋯N and N–H⋯O bonds (2.8–3.0 Å) form corrugated layers parallel to the bc plane, contributing to thermal stability. For example, the title compound in exhibits a 3D network via N1–H1⋯O1 and N1–H1⋯N3 interactions .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for higher enantiomeric purity?
Chiral catalysts (e.g., L-proline) in asymmetric synthesis can improve enantioselectivity. For example, substituted chromenes achieve 85–90% ee under microwave irradiation (50°C, 30 minutes) . Polar solvents (DMF/water) also enhance stereochemical control.
3.2 Addressing low solubility in pharmacological assays
Derivatization (e.g., acetylation of the amino group) or co-solvents (DMSO/PEG 400) increase solubility. Pharmacokinetic studies on analogs (e.g., UCPH-101) show oral bioavailability improvements via micronization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
